1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that has found applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves multiple steps. The starting materials are typically adamantane derivatives and phenylpiperazines. The reaction usually proceeds through a series of steps including alkylation, etherification, and hydrochloride formation. Precise reaction conditions, such as temperature, pH, and solvent selection, play crucial roles in the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound might involve continuous flow reactors to enhance efficiency and scalability. Optimized conditions ensure the economic viability of the process while maintaining high-quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: Where the adamantane or piperazine ring may be oxidized to introduce additional functional groups.
Reduction: Which can modify the existing substituents.
Substitution: Allowing for the exchange of groups on the aromatic ring or the nitrogen of the piperazine.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed: The major products formed depend on the type of reaction. Oxidation might yield alcohols or ketones, reduction could lead to the formation of primary or secondary amines, and substitution could introduce halogens or other functional groups into the structure.
Scientific Research Applications
1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has been studied for various scientific research applications:
Chemistry: : As a model compound to study the behavior of adamantane and piperazine derivatives.
Biology: : Its biological activity can be explored for potential pharmacological uses.
Medicine: : As a candidate for drug development due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets and pathways, including binding to receptors or enzymes in biological systems. The adamantane moiety contributes to its lipophilicity, facilitating membrane permeability, while the piperazine ring may interact with specific proteins or receptors.
Comparison with Similar Compounds
Compared to other adamantane and piperazine derivatives, 1-(2-((3r,5r,7r)-Adamantan-1-yl)ethoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its combined structural features:
Adamantane Derivatives: : Known for their rigidity and stability, used in antivirals and drugs like amantadine.
Piperazine Derivatives: : Utilized in psychotropic drugs and anthelmintics.
Conclusion
This compound exemplifies the complexity and potential of synthetic organic compounds. Its unique combination of adamantane and piperazine groups opens avenues for diverse applications and further research.
Hope this hits the spot for your scientific curiosity!
Properties
IUPAC Name |
1-[2-(1-adamantyl)ethoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O2.2ClH/c28-24(18-26-7-9-27(10-8-26)23-4-2-1-3-5-23)19-29-11-6-25-15-20-12-21(16-25)14-22(13-20)17-25;;/h1-5,20-22,24,28H,6-19H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDGOHALRXSIGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCC23CC4CC(C2)CC(C4)C3)O)C5=CC=CC=C5.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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